molecular formula C20H26N2O4S2 B2514455 3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide CAS No. 1251634-74-8

3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide

Cat. No. B2514455
CAS RN: 1251634-74-8
M. Wt: 422.56
InChI Key: XLMKWJVSSLEVCP-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a thiophene ring, which is a common motif in drug design due to its stability and electronic properties, and is substituted with various functional groups that can interact with biological targets.

Synthesis Analysis

The synthesis of related thiophene derivatives has been described in the literature. For instance, a series of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates were synthesized from 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles using methyl thioglycolate and triethylamine . This method could potentially be adapted to synthesize the compound by modifying the arylsulfonyl and carboxamide groups accordingly.

Molecular Structure Analysis

While the specific molecular structure of 3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide is not detailed in the provided papers, the structural analysis of similar compounds has been conducted using various techniques such as IR, 1H and 13C NMR, mass spectral analysis, and elemental analysis . These techniques would be essential in confirming the identity and purity of the synthesized compound.

Chemical Reactions Analysis

The reactivity of thiophene-2-carboxamide derivatives has been explored, with one study detailing the preparation of various pyrimidinone derivatives by reacting a 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide with different reagents . This suggests that the compound may also undergo a variety of chemical reactions, potentially leading to the formation of new heterocyclic structures with antibiotic and antibacterial properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The presence of a sulfonylamido group could increase solubility in water, while the methoxy and methylcyclohexyl groups could impact the compound's lipophilicity and, consequently, its pharmacokinetic properties. The exact properties would need to be determined experimentally through solubility tests, melting point determination, and other relevant assays.

Scientific Research Applications

Catalysts in Synthesis

Crosslinked sulfonated polyacrylamide (Cross-PAA-SO3H) tethered to nano-Fe3O4 has been employed as a superior catalyst for the synthesis of 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives. This method offers an efficient, atom-economical route for synthesizing 1,3-thiazoles, demonstrating the role of sulfonamide-based compounds in facilitating organic reactions (Shahbazi-Alavi et al., 2019).

Antagonists in Medicinal Chemistry

A series of indazole arylsulfonamides were synthesized and evaluated as human CCR4 antagonists, showing that methoxy- or hydroxyl-containing groups at specific positions significantly impact the potency of these compounds. This research highlights the application of sulfonamide derivatives in the development of novel antagonists for therapeutic targets (Procopiou et al., 2013).

Anti-inflammatory Agents

Compounds like PD 144795, a 3-thiobenzo[b]thiophene-2-carboxamide, have been identified as orally active agents in models of inflammation, showcasing the potential of sulfonamide derivatives in anti-inflammatory therapies (Boschelli et al., 1995).

properties

IUPAC Name

3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(4-methylcyclohexyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-14-4-6-15(7-5-14)21-20(23)19-18(12-13-27-19)22(2)28(24,25)17-10-8-16(26-3)9-11-17/h8-15H,4-7H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMKWJVSSLEVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxy-N-methylphenylsulfonamido)-N-(4-methylcyclohexyl)thiophene-2-carboxamide

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